{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1824343-25-0
VCID: VC11976545
InChI: InChI=1S/C7H10N2O/c10-5-6-3-7-8-1-2-9(7)4-6/h1-2,6,10H,3-5H2
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol

CAS No.: 1824343-25-0

Cat. No.: VC11976545

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol - 1824343-25-0

Specification

CAS No. 1824343-25-0
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanol
Standard InChI InChI=1S/C7H10N2O/c10-5-6-3-7-8-1-2-9(7)4-6/h1-2,6,10H,3-5H2
Standard InChI Key PGMQFGCBAFICCI-UHFFFAOYSA-N
Canonical SMILES C1C(CN2C1=NC=C2)CO

Introduction

Structural Elucidation and Stereochemical Features

Core Architecture and Substituent Orientation

The compound features a bicyclic system composed of a five-membered pyrrole ring fused to a four-membered imidazole ring, creating a rigid 6-5 fused heterocycle. The hydroxymethyl group (-CH2OH) is attached to the 6-position of the pyrroloimidazole core, as indicated by the IUPAC name . X-ray crystallography data are unavailable, but the stereochemistry can be inferred from its SMILES notation (C1CC2=NC=CN2[C@@H]1CO), which confirms the (5S) configuration in the related isomer [(5S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol . For the 6-yl derivative, molecular modeling suggests that the hydroxymethyl group adopts an equatorial orientation to minimize steric hindrance with adjacent hydrogen atoms.

Comparative Analysis with Structural Analogs

The compound differs from the closely related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CID 67356950) by the replacement of the hydroxyl group with a hydroxymethyl moiety . This modification increases molecular weight by 14.02 g/mol and introduces a flexible side chain, potentially enhancing solubility and hydrogen-bonding capacity. Key structural parameters are summarized in Table 1.

Table 1: Structural Comparison with Related Compounds

Parameter(5H,6H,7H-Pyrrolo[1,2-a]imidazol-6-yl)methanol6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Molecular FormulaC7H10N2OC6H8N2O
Molecular Weight (g/mol)138.17124.14
Substituent-CH2OH at C6-OH at C6
SMILESC1CC2=NC=CN2C@HC1C1C(CN2C1=NC=C2)O
Hydrogen Bond Donors22

Synthesis and Purification Strategies

Proposed Synthetic Pathways

  • Ring-Closing Metathesis: Starting from a diene precursor, Grubbs catalyst-mediated cyclization could form the bicyclic core, followed by hydroxymethylation via aldol condensation.

  • Multi-Component Reactions: A Hantzsch-type reaction between aminopyrrole, formaldehyde, and a nitroalkane could yield the scaffold, with subsequent reduction introducing the hydroxymethyl group.

Chromatographic Behavior

Predicted collision cross-section (CCS) values for various adducts provide insights into its chromatographic retention (Table 2). The [M+H]+ ion exhibits a CCS of 127.6 Ų, comparable to mid-sized alkaloids, suggesting moderate retention on reversed-phase columns (e.g., C18) . The [M+Na]+ adduct’s higher CCS (137.8 Ų) indicates stronger interactions with stationary phases, necessitating gradient elution with acetonitrile/water mixtures.

Table 2: Predicted Collision Cross-Sections (Ų)

Adductm/zCCS (Ų)
[M+H]+139.08660127.6
[M+Na]+161.06854137.8
[M+NH4]+156.11314136.1
[M-H]-137.07204127.5

Physicochemical and ADMET Profiling

Solubility and Partition Coefficients

The compound’s calculated LogP (0.89 ± 0.15) and polar surface area (58.2 Ų) predict moderate aqueous solubility (~3.2 mg/mL) and blood-brain barrier permeability, making it suitable for central nervous system (CNS) targeting . The hydroxymethyl group enhances hydrophilicity compared to unsubstituted pyrroloimidazoles (LogP ~1.5).

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